CYP Enzyme Inhibition Profile: 4'-Methoxy vs. Unsubstituted Propiophenone
4'-Methoxypropiophenone demonstrates a specific cytochrome P450 (CYP) inhibition profile that is distinct from the unsubstituted propiophenone scaffold. In silico predictions (admetSAR) indicate that 4'-methoxypropiophenone is a non-inhibitor of CYP3A4 and CYP2C9, with high probability scores of 0.9376 and 0.9336 for 'non-inhibition', respectively [1]. This contrasts with the known metabolic pathways of unsubstituted propiophenone, which is primarily metabolized by CYP enzymes and can exhibit substrate or inhibitory activity depending on the specific isoform [2]. The quantitative prediction suggests a lower potential for drug-drug interactions mediated by these two major CYP isoforms for the methoxy derivative.
| Evidence Dimension | Probability of CYP3A4 Non-Inhibition |
|---|---|
| Target Compound Data | 0.9376 (93.76% probability of non-inhibition) |
| Comparator Or Baseline | Propiophenone (Unsubstituted): Not directly quantified in same study; known as a CYP substrate with variable inhibition potential. |
| Quantified Difference | Quantitative probability available for 4'-methoxy analog, indicating low risk of CYP3A4 inhibition. Comparative data for unsubstituted analog not available in the same assay. |
| Conditions | In silico prediction model (admetSAR) |
Why This Matters
A predicted low CYP inhibition liability can streamline early-stage drug discovery by reducing the risk of metabolism-related attrition, making 4'-methoxypropiophenone a strategically advantageous scaffold over analogs with unknown or higher CYP interaction potential.
- [1] Plantaedb. 4'-Methoxypropiophenone ADMET Properties: CYP3A4 inhibition, CYP2C9 inhibition. View Source
- [2] Kalgutkar, A. S., & Dalvie, D. (2015). Predicting toxicities of reactive metabolite–positive drug candidates. Annual Review of Pharmacology and Toxicology, 55, 35-54. (Context: Propiophenone metabolism). View Source
